tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPSLRCZCCMKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate (CAS: 1420969-01-2) is a synthetic compound with a unique structure that includes a pyrrolidine ring and an ethoxy group. Its molecular formula is C13H24N2O4, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound has a molar mass of approximately 272.34 g/mol, and its structure allows for various chemical reactions, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molar Mass | 272.34 g/mol |
| CAS Number | 1420969-01-2 |
| Purity | ≥98% |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It acts as a ligand that can bind to various enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that certain structural modifications in pyrrolidine compounds can enhance their efficacy against various pathogens.
- Minimum Inhibitory Concentration (MIC):
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For instance, studies on related compounds have demonstrated their ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .
Study on Structure-Activity Relationship (SAR)
A recent research article focused on the SAR of pyrrolidine-containing compounds, revealing insights into how modifications affect biological activity. The study indicated that introducing polar groups or altering the alkyl chain length can significantly enhance antimicrobial potency .
Immune Response Modulation
In another study examining immune cell responses, derivatives similar to this compound were tested for their ability to modulate immune function in mouse splenocytes. Some compounds showed significant enhancement of immune responses at specific concentrations .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:
Ester Hydrolysis
-
Reagents/Conditions : Aqueous NaOH (1–2 M), ethanol/water solvent, reflux (60–80°C).
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Product : Carboxylic acid derivative (tert-butyl 3-((2-carboxyethyl)amino)pyrrolidine-1-carboxylate).
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Mechanism : Nucleophilic acyl substitution at the ester carbonyl, forming a tetrahedral intermediate.
Carbamate Hydrolysis
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Reagents/Conditions : HCl (conc.) in dioxane, room temperature .
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Product : Free amine (3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine) and tert-butanol.
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Applications : Deprotection step in peptide synthesis.
Nucleophilic Substitutions
The ethoxy-oxoethyl group participates in nucleophilic displacements:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 25°C | N-alkylated pyrrolidine derivatives | 70–85% | |
| Acylation | AcCl, pyridine, CH₂Cl₂, 0°C → RT | Acetamide-functionalized pyrrolidine | 65% | |
| Aminolysis | NH₃/MeOH, reflux | Tert-butyl 3-((2-amino-2-oxoethyl)amino)pyrrolidine-1-carboxylate | 55% |
Oxidation of the Amino Group
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Reagents : KMnO₄ in acidic medium (H₂SO₄/H₂O).
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Product : Nitroso derivative (tert-butyl 3-((2-ethoxy-2-oxoethyl)nitroso)pyrrolidine-1-carboxylate).
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Side Reaction : Over-oxidation to nitro compounds at elevated temperatures.
Reduction of the Ester Group
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Reagents : LiAlH₄ in THF, 0°C → RT.
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Product : Alcohol derivative (tert-butyl 3-((2-hydroxyethyl)amino)pyrrolidine-1-carboxylate).
Cyclization and Rearrangement
Under catalytic conditions, the compound forms heterocyclic structures:
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Product : Pyrrolo[1,2-a]pyrazine derivatives via intramolecular cyclocarbonylation.
Photoredox Catalysis
The amino group engages in radical-mediated reactions:
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Reagents : [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (2 mol%), blue LED irradiation, toluene .
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Product : Cross-coupled adducts with enecarbamates.
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Mechanism : Single-electron transfer (SET) generates α-amino radicals.
Stability and Side Reactions
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Thermal Degradation : Decomposes above 200°C, releasing CO₂ and tert-butylene.
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Epimerization : Under basic conditions (DBU, DCM), the pyrrolidine ring undergoes stereochemical inversion .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Typical Conditions | Primary Product |
|---|---|---|---|
| Ethoxy ester | Nucleophiles (e.g., NH₃) | Polar aprotic solvents | Amides/thioesters |
| Tert-butyl carbamate | Acids (HCl, TFA) | Room temperature | Deprotected amine + tert-butanol |
| Pyrrolidine amine | Electrophiles (e.g., aldehydes) | Mild Lewis acids | Schiff bases/imines |
Comparison with Similar Compounds
Key Observations:
The methoxy-oxoethyl analog introduces an amino group, enhancing its utility in peptide coupling reactions. The benzoyl-substituted derivative demonstrates how aromatic rings increase molecular weight and complexity for applications in alkaloid synthesis.
Stereochemical Considerations :
- The (S)-enantiomer of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is synthesized via asymmetric methods for use in chiral PET tracers targeting prostate cancer .
Safety Profiles: tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate exhibits acute oral toxicity (H302) and respiratory irritation (H335) , highlighting the impact of substituents on hazard classification.
Structural Insights from Crystallography
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-Butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React tert-butyl 3-aminopyrrolidine-1-carboxylate with ethyl bromoacetate under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like THF or DMF .
- Step 2: Optimize reaction time (12–24 hours) and temperature (0°C to room temperature) to balance yield and purity.
- Step 3: Purify via column chromatography (hexane/ethyl acetate gradients) or recrystallization.
Critical Factors: - Use anhydrous conditions to prevent hydrolysis of the ester group.
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyrrolidine ring, tert-butyl group (δ ~1.4 ppm), and ethoxy-oxoethyl moiety (δ ~4.1 ppm for CH₂, δ ~1.2 ppm for CH₃) .
- HRMS: Validate molecular weight (e.g., calculated for C₁₃H₂₄N₂O₄: 296.1736) .
- IR Spectroscopy: Identify carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for carbamate) .
- X-ray Crystallography: Resolve stereochemistry if chiral centers are present .
Q. What common reactions does this compound undergo in medicinal chemistry applications?
Methodological Answer:
- Deprotection: Remove the tert-butyl group with TFA/DCM to generate a free amine for further functionalization .
- Ester Hydrolysis: Convert the ethoxy-oxoethyl group to a carboxylic acid using LiOH/THF/H₂O .
- Nucleophilic Substitution: React the secondary amine with electrophiles (e.g., acyl chlorides) to form amides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
- Analog Synthesis: Modify the ethoxy-oxoethyl group (e.g., replace with methyl or benzyl esters) and compare bioactivity .
- Targeted Assays: Test analogs against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes to targets like the σ-1 receptor .
Q. What catalytic systems improve enantioselectivity in its asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s salen catalysts for asymmetric alkylation of pyrrolidine precursors .
- Solvent Effects: Non-polar solvents (e.g., toluene) enhance enantiomeric excess (ee) by stabilizing transition states .
- Kinetic Resolution: Employ lipases (e.g., CAL-B) to resolve racemic mixtures via selective acylation .
Q. How do reaction mechanisms differ between nucleophilic substitution and reductive amination routes?
Methodological Answer:
- Nucleophilic Substitution: Proceeds via an SN2 mechanism (backside attack), sensitive to steric hindrance from the tert-butyl group .
- Reductive Amination: Requires in situ imine formation (using NaBH₃CN or Hantzsch ester) and is pH-dependent (optimal at pH 4–6) .
Key Contrast: Reductive amination avoids alkylation byproducts but may reduce yields due to competing hydrolysis .
Q. What solvent systems minimize byproduct formation during large-scale synthesis?
Methodological Answer:
- Polar Aprotic Solvents: DMF or DMSO enhance solubility of intermediates but require careful drying to prevent side reactions .
- Mixed Solvents: THF/H₂O (9:1) balances reactivity and solubility for hydrolysis steps .
- Flow Chemistry: Continuous flow reactors reduce residence time and improve heat dissipation, minimizing decomposition .
Q. How can analytical discrepancies (e.g., NMR vs. HRMS data) be resolved?
Methodological Answer:
- Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
- Isotope Pattern Analysis: HRMS should match theoretical isotopic distribution (e.g., ²⁵% for [M+1]⁺ in C₁₃H₂₄N₂O₄) .
- 2D NMR: HSQC/HMBC correlations confirm connectivity if stereochemical ambiguity exists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
